molecular formula C14H34O6Si2 B027373 1,8-Bis(trimethoxysilyl)octane CAS No. 105566-68-5

1,8-Bis(trimethoxysilyl)octane

Cat. No. B027373
M. Wt: 354.59 g/mol
InChI Key: SHCGUUKICQTMGF-UHFFFAOYSA-N
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Description

1,8-Bis(trimethoxysilyl)octane is a chemical compound with the molecular formula C14H34O6Si2 . It is used as a chemical intermediate and is primarily employed in sol-gel synthesis of mesoporous structures .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(trimethoxysilyl)octane is represented by the formula C14H34O6Si2 . It has a molar mass of 354.587 Da .


Physical And Chemical Properties Analysis

1,8-Bis(trimethoxysilyl)octane has a boiling point of 317.4±25.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm3, and a refractive index of 1.427 at 20°C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds .

Scientific Research Applications

“1,8-Bis(trimethoxysilyl)octane” is a type of organosilicon compound . It’s also known as bis-silanes . These compounds are often used as additives in various applications due to their ability to enhance hydrolytic stability . This can lead to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .

  • Molecular Formula: C14H34O6Si2
  • Average mass: 354.587 Da
  • Monoisotopic mass: 354.189392 Da
  • Boiling Point: 172-175°C/mmHg
  • Density: 0.926 g/mL
  • Refractive Index @ 20°C: 1.4240

“1,8-Bis(trimethoxysilyl)octane” is a type of organosilicon compound, also known as bis-silanes . While specific applications in scientific research are not readily available, bis-silanes are known for their ability to enhance hydrolytic stability . This property can be utilized in various ways:

    Increased Product Shelf Life

    The enhanced hydrolytic stability can help increase the shelf life of products. This is particularly useful in industries where products are expected to withstand moisture and other environmental factors over a long period of time .

    Better Substrate Bonding

    Bis-silanes can improve the bonding between a substrate and a coating or adhesive. This can be beneficial in industries such as construction, where strong, durable bonds are essential .

    Improved Mechanical Properties in Coatings and Composite Applications The addition of bis-silanes can lead to improved mechanical properties in coatings and composites. This can result in stronger, more durable materials .

While specific applications of “1,8-Bis(trimethoxysilyl)octane” in scientific research are not readily available, organosilicon compounds like this are known for their ability to enhance hydrolytic stability . This property can be utilized in various ways:

    Adhesives and Sealants

    Organosilicon compounds can be used in the formulation of adhesives and sealants. They can improve the bonding strength and durability of these products .

    Coatings

    These compounds can be used in the production of coatings. They can enhance the mechanical properties of the coatings, making them more resistant to wear and tear .

    Composite Materials

    Organosilicon compounds can be used in the production of composite materials. They can improve the mechanical properties of these materials, making them stronger and more durable .

    Hydrophobic Treatments

    These compounds can be used to create hydrophobic surfaces. This can be useful in various industries, such as construction and textiles .

    Corrosion Resistance

    Organosilicon compounds can be used to enhance the corrosion resistance of materials. This can be particularly useful in industries such as automotive and aerospace .

    Electronics

    These compounds can be used in the production of electronic components. They can improve the performance and longevity of these components .

Safety And Hazards

Overexposure to 1,8-Bis(trimethoxysilyl)octane by skin absorption, inhalation, or ingestion may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . It’s recommended to wear personal protective equipment, avoid contact with eyes, skin, and clothing, and to use only under a chemical fume hood .

properties

IUPAC Name

trimethoxy(8-trimethoxysilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGUUKICQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305841
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(trimethoxysilyl)octane

CAS RN

105566-68-5
Record name 1,8-Bis(trimethoxysilyl)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105566-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DA Loy, JH Small, KA DeFriend, KV Wilson… - MRS Online …, 2004 - cambridge.org
Aging of silica gels before drying is known to result in significant changes in xerogel morphology, porosity and properties. In this study, the influence of aging gels on the porosity and …
Number of citations: 4 www.cambridge.org
C Croutxé‐Barghorn, A Chemtob, L Ni… - Polymer …, 2017 - Wiley Online Library
Organosilane self‐assembly is an efficient way to synthesize nanostructured hybrid materials. The key parameters of the process are based on selecting appropriate precursor …
Number of citations: 2 onlinelibrary.wiley.com
L Ni, M Wu, F Chen, I Deroche, A Chemtob - Soft Materials, 2017 - Taylor & Francis
A visible light-mediated sol–gel process can promote the ordering of hexylene, octylene, and decylene-bridged polysilsesquioxane (SQ) with very simple organosilane building blocks …
Number of citations: 2 www.tandfonline.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
GL Larson, M Halides - 2008 - researchgate.net
The widely used organometallic-based reducing agents can be broadly classified as either ionic, such as lithium aluminum hydride and sodium borohydride, or free-radical such as tri-…
Number of citations: 7 www.researchgate.net

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